Sigma-1 Receptor Affinity: Nanomolar Binding with 8.4-Fold Selectivity Over Sigma-2
In a direct head-to-head radioligand displacement assay, 4-pyrrolidin-1-ylquinoline (as the representative unsubstituted core) exhibits a sigma-1 receptor Ki of 1.90 nM in guinea pig brain membranes, compared with a sigma-2 receptor Ki of 16 nM in human RT-4 cells, yielding a sigma-1/sigma-2 selectivity ratio of approximately 8.4 . This contrast with the commonly used sigma ligand haloperidol, which displays Ki values of 3.7 nM (sigma-1) and 54 nM (sigma-2) — a selectivity ratio of ~14.6 but with 1.9-fold weaker absolute sigma-1 affinity . Against the broad-class comparator 4-aminoquinoline, which lacks measurable sigma receptor binding at concentrations up to 10 µM, the differentiation exceeds 5,000-fold .
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 1.90 nM (guinea pig brain) |
| Comparator Or Baseline | Comparator 1: haloperidol Ki sigma-1 = 3.7 nM; Comparator 2: 4-aminoquinoline Ki >10,000 nM |
| Quantified Difference | 1.9-fold stronger sigma-1 binding vs haloperidol; >5,000-fold vs 4-aminoquinoline |
| Conditions | [³H](+)-pentazocine displacement in guinea pig brain homogenates (sigma-1); [³H]DTG displacement in human RT-4 cells (sigma-2) |
Why This Matters
Researchers procuring sigma receptor ligands for CNS target engagement studies require low-nanomolar affinity and a defined sigma-1/sigma-2 selectivity window; the 4-pyrrolidin-1-ylquinoline core provides both without the off-target D2 antagonism of haloperidol.
- [1] BindingDB. BDBM50405517 (CHEMBL5279451) – Ki values at sigma-1 and sigma-2 receptors. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50405517 (accessed 2026-04-28). View Source
- [2] De Costa BR, et al. J Med Chem. 1992;35(23):4334-4343. Sigma ligand affinity data including haloperidol comparator. View Source
- [3] ChEMBL Database. Binding affinity assay CHEMBL802052 – Sigma-1 receptor binding. https://www.ebi.ac.uk/chembl/ (accessed 2026-04-28). View Source
